1-Methoxy-2-methylpropan-2-ol hafnium, also known as tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV), is a complex compound used primarily in the field of materials science, particularly for the deposition of hafnium oxide films. This compound has garnered attention due to its volatility and suitability as a precursor in various chemical vapor deposition processes.
1-Methoxy-2-methylpropan-2-ol hafnium belongs to the class of metal alkoxides, which are compounds consisting of metal ions bonded to alkoxide groups. These compounds are often utilized in the synthesis of thin films and other advanced materials due to their unique chemical properties and reactivity.
The synthesis of tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) typically involves the reaction of hafnium tetrachloride with 1-methoxy-2-methylpropan-2-ol under controlled conditions. The process is often carried out in an inert atmosphere to prevent moisture contamination, which can affect the purity and yield of the product.
The molecular structure of tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) features a central hafnium atom surrounded by four 1-methoxy-2-methylpropan-2-olate ligands. This configuration contributes to its stability and reactivity in various chemical environments.
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) can undergo several reactions, particularly in the context of thin film deposition processes such as metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD). In these processes, the compound decomposes to form hafnium oxide films.
This reaction mechanism is crucial for applications in semiconductor manufacturing where thin films of hafnium oxide are required for high-k dielectric layers .
The mechanism by which tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) acts as a precursor involves its thermal decomposition during deposition processes. The alkoxide ligands facilitate the release of volatile by-products while stabilizing the hafnium center during the initial stages of film formation.
The thermal stability and reactivity are influenced by factors such as temperature and pressure during deposition, which can be optimized to achieve desired film characteristics .
This compound is sensitive to moisture and heat, necessitating careful handling under inert conditions. Its volatility makes it suitable for use in vapor phase deposition techniques, where precise control over film thickness and composition is essential .
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) is primarily used in:
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